5-Bromo-2-benzoxazolinone

Sigma-1 receptor pharmacology CNS drug discovery Radioligand binding assay

5-Bromo-2-benzoxazolinone (5-Br-BOA) is a C5-brominated derivative of the 2-benzoxazolinone (BOA) heterocyclic scaffold, a privileged structure in medicinal chemistry recognised for its broad pharmacological plasticity. With a molecular formula C7H4BrNO2 and molecular weight of 214.02 g/mol, this compound serves as both a bioactive molecule with experimentally determined affinity for sigma-1 receptors (Ki = 248 nM) and 5-lipoxygenase (IC50 = 24 µM), and as a versatile brominated building block enabling downstream diversification via cross-coupling chemistry.

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
CAS No. 14733-73-4
Cat. No. B077656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-benzoxazolinone
CAS14733-73-4
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)O2
InChIInChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
InChIKeyDMHTZWJRUUOALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-benzoxazolinone (CAS 14733-73-4): A Halogenated Benzoxazolinone Scaffold for Medicinal Chemistry and Sigma Receptor Research


5-Bromo-2-benzoxazolinone (5-Br-BOA) is a C5-brominated derivative of the 2-benzoxazolinone (BOA) heterocyclic scaffold, a privileged structure in medicinal chemistry recognised for its broad pharmacological plasticity [1]. With a molecular formula C7H4BrNO2 and molecular weight of 214.02 g/mol, this compound serves as both a bioactive molecule with experimentally determined affinity for sigma-1 receptors (Ki = 248 nM) and 5-lipoxygenase (IC50 = 24 µM), and as a versatile brominated building block enabling downstream diversification via cross-coupling chemistry [2]. The bromine substituent confers distinct physicochemical properties — notably a higher melting point (218–222 °C), elevated lipophilicity (consensus LogP = 1.94), and greater leaving-group reactivity compared to its 5-chloro analog — factors that directly influence solid-state handling, formulation behaviour, and synthetic tractability in lead optimisation programmes .

Why 5-Bromo-2-benzoxazolinone Cannot Be Replaced by BOA, 5-Chloro- or 6-Bromo Analogs


Substituting 5-bromo-2-benzoxazolinone with the parent BOA, the 5-chloro analog (chlorzoxazone), or the 6-bromo regioisomer introduces material differences across three critical dimensions: receptor pharmacology, physicochemical handling, and synthetic diversification potential. At the sigma-1 receptor, the 5-bromo derivative demonstrates measurable affinity (Ki = 248 nM), whereas the parent BOA lacks reported sigma-1 binding activity, precluding its use as a sigma-1 pharmacological tool [1]. Regioisomeric bromination at C6 (6-bromo-2-benzoxazolinone, mp 192–196 °C) versus C5 produces a distinct electrostatic surface that may alter target engagement — a phenomenon documented in structure-activity relationship studies showing that the position of halogen substitution on the benzoxazolone ring strongly modulates sigma receptor subtype preference [2]. For synthetic applications, the C5‒Br bond enables palladium-catalysed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) with superior reactivity compared to the C5‒Cl bond, whose higher bond dissociation energy requires harsher conditions and often gives lower yields, directly affecting library synthesis throughput and chemical space exploration [3].

Quantitative Differentiation Evidence: 5-Bromo-2-benzoxazolinone vs. BOA, 5-Chloro-, and 6-Bromo Analogs


Sigma-1 Receptor Affinity: 5-Br-BOA vs. Parent BOA

5-Bromo-2-benzoxazolinone demonstrates measurable sigma-1 receptor affinity with a Ki of 248 nM, determined by displacement of [3H](+)-pentazocine in guinea pig brain membranes [1]. The unsubstituted parent compound BOA (CAS 59-49-4) has no reported sigma-1 binding affinity in the same or comparable assay in the BindingDB or ChEMBL databases, indicating that C5 bromination is a key structural determinant for sigma-1 engagement. This is consistent with broader SAR findings showing that halogenation of the benzoxazolone core enhances sigma receptor affinity [2].

Sigma-1 receptor pharmacology CNS drug discovery Radioligand binding assay

Melting Point and Crystallinity: 5-Br-BOA vs. 5-Cl-BOA and 6-Br-BOA

The melting point of 5-bromo-2-benzoxazolinone is 218–222 °C, substantially higher than that of 5-chloro-2-benzoxazolinone (191–192 °C), the 6-bromo regioisomer (192–196 °C), and the parent BOA (137–139 °C) . This ~26–81 °C elevation reflects stronger intermolecular forces in the crystal lattice, likely attributable to the combination of bromine's polarizability and the C5 substitution pattern. The higher melting point correlates with improved solid-state stability during storage and handling, and provides a clear, instrumentally verifiable identity check (e.g., by melting point apparatus or DSC) to distinguish this compound from its regioisomer and chloro analog upon receipt .

Solid-state chemistry Pre-formulation Quality control

Lipophilicity (LogP): 5-Br-BOA vs. BOA and 5-Cl-BOA

5-Bromo-2-benzoxazolinone has a consensus LogP of 1.94 (calculated as the average of five methods: iLOGP = 1.67, XLOGP3 = 1.85, WLOGP = 1.88, MLOGP = 1.59, SILICOS-IT = 2.72) . This is higher than the parent BOA (LogP = 1.16) and comparable to 5-chloro-2-benzoxazolinone (LogP = 1.91) . The ~0.78 log unit increase over BOA corresponds to an approximately 6-fold increase in octanol-water partition coefficient, which directly affects membrane permeability predictions and chromatographic retention behaviour. For medicinal chemistry programmes, this difference in lipophilicity can be exploited to tune ADME properties without altering the heterocyclic core.

Drug-likeness ADME prediction Lipophilicity

Synthetic Reactivity: C5‒Br as a Cross-Coupling Handle vs. C5‒Cl

The C5‒Br bond in 5-bromo-2-benzoxazolinone serves as a significantly more reactive handle for palladium-catalysed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Heck) compared to the C5‒Cl bond in 5-chloro-2-benzoxazolinone. The established reactivity order for oxidative addition to Pd(0) is Ar‒I > Ar‒Br ≫ Ar‒Cl, with aryl bromides typically requiring lower temperatures, shorter reaction times, and lower catalyst loadings than the corresponding chlorides to achieve comparable yields [1]. This difference is critical in parallel synthesis and library production settings, where the bromo derivative enables broader substrate scope, higher throughput, and more reliable reaction outcomes. Additionally, the bromine atom can be selectively addressed in the presence of other halogens, enabling sequential functionalisation strategies that the chloro analog cannot support [2].

Cross-coupling chemistry Library synthesis C‒C bond formation

5-Lipoxygenase Inhibition: 5-Br-BOA Activity Profile

5-Bromo-2-benzoxazolinone inhibits 5-lipoxygenase (5-LO) with an IC50 of 24,000 nM (24 µM), measured by the reduction of leukotriene B4 (LTB4) production in intact basophilic rat leukemia (RBL) cells [1]. The parent compound BOA has been studied as a dual COX-2/5-LO inhibitor in silico but lacks directly comparable cell-based IC50 data in the same assay system [2]. This level of 5-LO inhibition places 5-Br-BOA in the low-micromolar activity range, consistent with its utility as a reference compound or starting scaffold for further optimisation rather than as a potent inhibitor per se. Patent literature establishes the broader class of halogenated benzoxazolinones as lipoxygenase/cyclooxygenase inhibitors, supporting the relevance of this activity profile [3].

Inflammation 5-Lipoxygenase Leukotriene biosynthesis

Acute Oral Toxicity Profile: 5-Br-BOA Safety Classification

5-Bromo-2-benzoxazolinone exhibits an oral LD50 of 1,050 mg/kg in rats and 1,440 mg/kg in mice, classifying it in GHS Acute Toxicity Category 4 (harmful if swallowed) . It is also classified as Eye Irritation Category 2 (H319: causes serious eye irritation). By comparison, the 5-chloro analog chlorzoxazone has a reported oral LD50 of approximately 700–1,000 mg/kg in rodents and carries similar GHS classifications . The parent BOA is classified as harmful if swallowed with comparable acute toxicity. These data indicate that the 5-bromo substitution does not introduce disproportionate acute toxicity compared to other halogenated benzoxazolinones, and standard laboratory handling precautions (gloves, eye protection, fume hood) are appropriate for all compounds in this class.

Toxicology Safety assessment Handling requirements

Optimal Application Scenarios for 5-Bromo-2-benzoxazolinone in Research and Industrial Settings


Sigma-1 Receptor Pharmacological Tool and Radioligand Displacement Studies

5-Bromo-2-benzoxazolinone is suitable as a reference compound in sigma-1 receptor competition binding assays, with an experimentally determined Ki of 248 nM against [3H](+)-pentazocine in guinea pig brain membranes [1]. It can serve as a non-selective sigma-1/sigma-2 binding probe or as a starting scaffold for the design of higher-affinity, subtype-selective sigma-1 ligands. The compound has been employed as a key intermediate in academic medicinal chemistry programmes developing sigma-1 ligands with Ki values in the sub-nanomolar range [2]. Unlike the parent BOA, which lacks demonstrable sigma-1 affinity, 5-Br-BOA provides a halogenated benzoxazolinone core that can be elaborated at the N3 position via Mannich or alkylation chemistry without losing the sigma-1 pharmacophoric contribution of the C5-bromine substituent.

Cross-Coupling-Based Library Synthesis and SAR Exploration

The C5‒Br bond enables efficient Suzuki–Miyaura, Heck, and Buchwald–Hartwig cross-coupling reactions for the parallel synthesis of 5-aryl/heteroaryl/amino-substituted benzoxazolinone libraries [1]. The kinetic advantage of aryl bromide over aryl chloride oxidative addition (approximately 10–100× faster) makes 5-Br-BOA the preferred building block over 5-Cl-BOA for high-throughput medicinal chemistry, reducing per-compound synthesis time and enabling exploration of a broader boronic acid/amine coupling partner scope. The benzoxazolinone scaffold has been validated in multiple therapeutic programmes, including CNS disorders, inflammation, and oncology, and 5-Br-BOA serves as a versatile entry point for generating diverse C5-functionalised analogs [2].

Pre-Formulation and Solid-State Characterisation Studies

With a melting point of 218–222 °C — significantly higher than the 5-chloro analog (191–192 °C), the 6-bromo regioisomer (192–196 °C), and BOA (137–139 °C) — 5-Br-BOA offers superior thermal stability for solid-state formulation studies, including DSC/TGA profiling, polymorph screening, and long-term stability testing [1]. Its consensus LogP of 1.94, nearly identical to 5-Cl-BOA (1.91), permits direct comparisons of the effect of halogen identity (Br vs. Cl) on solubility, permeability, and metabolic stability without the confounding variable of differing lipophilicity. Certified reference standards of 5-Br-BOA are available under ISO 17034 accreditation for analytical method development and validation [2].

5-Lipoxygenase Pathway Reference Inhibitor and Inflammatory Disease Research

As a characterised 5-lipoxygenase inhibitor (IC50 = 24 µM, RBL-1 cell-intact assay), 5-Br-BOA can serve as a reference compound for establishing assay performance in leukotriene biosynthesis inhibition studies [1]. The benzoxazolinone class is covered by patent literature describing lipoxygenase and cyclooxygenase dual inhibition for allergic and inflammatory conditions [2]. For research groups investigating the arachidonic acid cascade, 5-Br-BOA provides a commercially available, purity-certified starting point with defined 5-LO activity, enabling benchmarking of novel inhibitors and supporting mechanistic studies of benzoxazolinone-based anti-inflammatory agents.

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